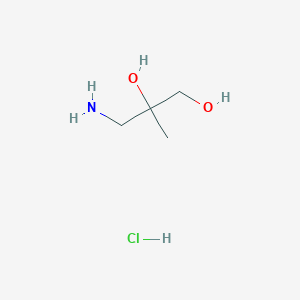

3-Amino-2-methylpropane-1,2-diol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2-methylpropane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C4H11NO2·HCl. It is a derivative of 2-amino-2-methyl-1,3-propanediol, commonly known as AMPD. This compound is characterized by the presence of an amino group and two hydroxyl groups attached to a propane backbone, along with a hydrochloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Amino-2-methylpropane-1,2-diol;hydrochloride can be synthesized through the hydrogenation of its precursor compounds. One common method involves the reaction of acrylonitrile with methylamine under hydrogen gas atmosphere, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-methylpropane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to replace the hydroxyl groups.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or halides.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methylpropane-1,2-diol;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2-methylpropane-1,2-diol;hydrochloride involves its role as a buffer and stabilizing agent. It interacts with enzymes and proteins, maintaining the pH and ionic strength of the solution. This compound serves as a reaction buffer for enzymes like alkaline phosphatase, facilitating their activity in basic pH environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-methyl-1,3-propanediol: A structural isomer with similar buffering properties.

3-Amino-1,2-propanediol: Used in the synthesis of cationic polymers for gene delivery.

1,3-Propanediol: A simpler diol without the amino group, used in polymer production.

Uniqueness

3-Amino-2-methylpropane-1,2-diol;hydrochloride is unique due to its combination of amino and hydroxyl groups, which provide versatile reactivity and buffering capacity. Its hydrochloride form enhances its solubility and stability in aqueous solutions, making it particularly useful in biochemical and industrial applications.

Biologische Aktivität

3-Amino-2-methylpropane-1,2-diol;hydrochloride (often referred to as AMPD-HCl) is a compound with notable biological activity, primarily recognized for its role as a buffering agent in biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a small organic molecule characterized by the presence of both amino and hydroxyl functional groups. Its molecular formula is C4H11ClN2O2, and it is typically used in its hydrochloride form to enhance solubility in aqueous environments. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can modify its properties and applications in biological systems.

The primary mechanism of action of AMPD-HCl involves its function as a buffering agent . It stabilizes pH levels in biological experiments, particularly those involving enzymes that operate optimally in basic conditions, such as alkaline phosphatase. By maintaining the pH and ionic strength of solutions, AMPD-HCl enhances enzyme activity and stability, facilitating biochemical reactions essential for research and therapeutic applications .

Enzyme Activity

AMPD-HCl is widely used in laboratory settings as a buffer component in various biochemical assays. Its effectiveness in supporting enzyme reactions under basic conditions has made it a staple in:

- SDS-gradient gel electrophoresis : Utilized for protein separation.

- Isotachophoresis : A technique for analyzing proteins based on their charge and size.

The compound's buffering capacity is crucial for maintaining the integrity and functionality of enzymes during these processes.

Therapeutic Uses

In medicinal chemistry, AMPD-HCl has been explored for its potential in synthesizing lipid-like delivery molecules aimed at RNA interference therapeutics. This highlights its role not only as a buffer but also as an integral component in developing novel drug delivery systems.

Case Studies

A review of literature reveals several studies that underscore the biological activity of AMPD-HCl:

- Enzyme Stabilization : A study demonstrated that AMPD-HCl significantly increased the stability of alkaline phosphatase during prolonged exposure to varying pH levels, suggesting its utility in enzyme-based assays (Journal of Biochemical Methods).

- Gene Delivery Systems : Research indicated that formulations incorporating AMPD-HCl improved the transfection efficiency of RNA molecules into target cells, showcasing its potential in gene therapy applications (Molecular Therapy).

- Buffering Efficacy : Comparative studies showed that AMPD-HCl outperformed other common buffers like Tris and phosphate buffers in maintaining pH stability under high ionic strength conditions (Biochemical Journal).

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| 2-Amino-2-methyl-1,3-propanediol | High | Buffering agent |

| 3-Amino-1,2-propanediol | Moderate | Synthesis of cationic polymers |

| 1,3-Propanediol | Low | Solvent and polymer production |

AMPD-HCl stands out due to its unique combination of amino and hydroxyl groups, which provide versatile reactivity compared to its structural analogs .

Eigenschaften

IUPAC Name |

3-amino-2-methylpropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-4(7,2-5)3-6;/h6-7H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMGQWXOJADLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.